molecular formula C4H7BrO B3268881 2-(Bromomethyl)-2-methyloxirane CAS No. 49847-47-4

2-(Bromomethyl)-2-methyloxirane

Cat. No.: B3268881
CAS No.: 49847-47-4
M. Wt: 151 g/mol
InChI Key: KLIGCFPMFRTVFR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-methyloxirane is an organic compound with the molecular formula C4H7BrO. It is a brominated derivative of oxirane, also known as an epoxide. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)-2-methyloxirane can be synthesized through several methods. One common approach involves the bromination of 2-methyl-2-propen-1-ol. The reaction typically employs hydrobromic acid (HBr) in the presence of a suitable solvent such as acetonitrile. The reaction proceeds via the formation of an intermediate bromohydrin, which subsequently undergoes intramolecular cyclization to form the epoxide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-methyloxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.

    Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, resulting in the formation of diols or other functionalized compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxiranes or reduction to yield alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-2-methyloxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-methyloxirane involves its reactivity as an electrophile. The bromine atom and the epoxide ring are both reactive sites that can interact with nucleophiles. The compound can form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-2-methyloxirane is unique due to its specific reactivity profile. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. Additionally, the compound’s ability to undergo ring-opening reactions provides versatility in synthetic applications .

Properties

IUPAC Name

2-(bromomethyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(2-5)3-6-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIGCFPMFRTVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305198
Record name 2-(Bromomethyl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49847-47-4
Record name 2-(Bromomethyl)-2-methyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49847-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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